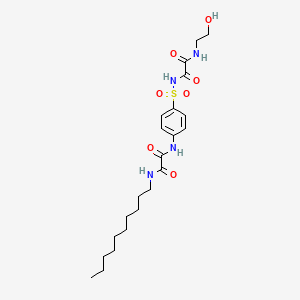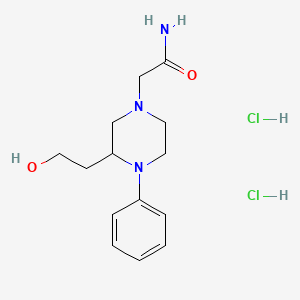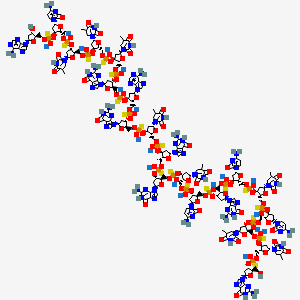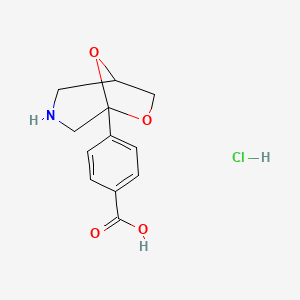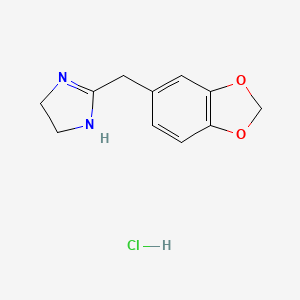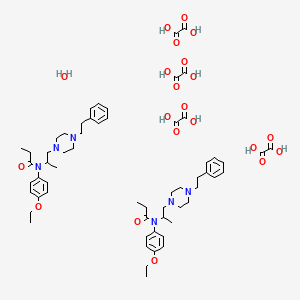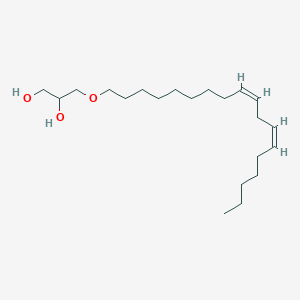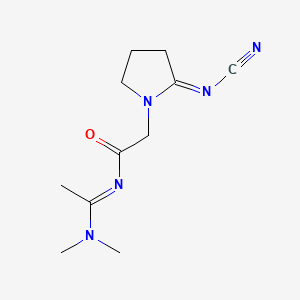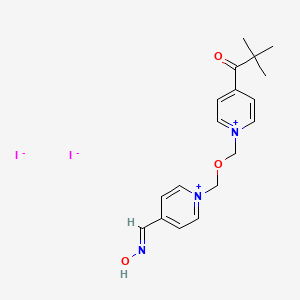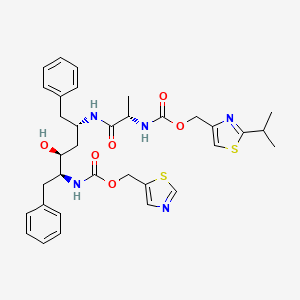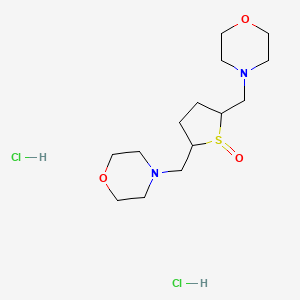
(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride is a complex organic compound with a unique structure that includes morpholine groups and a thiacyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride typically involves multiple steps, starting with the preparation of the thiacyclopentane ring. This is followed by the introduction of morpholinomethyl groups through a series of reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The morpholinomethyl groups can be substituted with other functional groups, leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of morpholine-containing molecules on biological systems. It can serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride involves its interaction with specific molecular targets. The morpholine groups and thiacyclopentane ring may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other morpholine-containing molecules and thiacyclopentane derivatives. Examples include:
- (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide
- (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-sulfone
Uniqueness
What sets (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride apart is its combination of morpholine groups and a thiacyclopentane ring, which provides unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
172753-34-3 |
|---|---|
Fórmula molecular |
C14H28Cl2N2O3S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2,5-bis(morpholin-4-ylmethyl)thiolane 1-oxide;dihydrochloride |
InChI |
InChI=1S/C14H26N2O3S.2ClH/c17-20-13(11-15-3-7-18-8-4-15)1-2-14(20)12-16-5-9-19-10-6-16;;/h13-14H,1-12H2;2*1H |
Clave InChI |
ZXQBLNXTZAUECM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)C1CN2CCOCC2)CN3CCOCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


